molecular formula C9H6LiN3O2 B13643051 Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate

Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate

Cat. No.: B13643051
M. Wt: 195.1 g/mol
InChI Key: ZLHBRJFHLGLEOL-UHFFFAOYSA-M
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Description

Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-phenyl-1h-1,2,4-triazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazole compounds.

Scientific Research Applications

Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate is unique due to its lithium salt form, which imparts specific properties and potential applications that are distinct from other triazole derivatives. Its ability to interact with molecular targets involved in neuroprotection and anti-inflammation further distinguishes it from similar compounds.

Properties

Molecular Formula

C9H6LiN3O2

Molecular Weight

195.1 g/mol

IUPAC Name

lithium;3-phenyl-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H7N3O2.Li/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H,13,14)(H,10,11,12);/q;+1/p-1

InChI Key

ZLHBRJFHLGLEOL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=NNC(=N2)C(=O)[O-]

Origin of Product

United States

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